tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-amino-1-cyclopropyl-2-sulfanylideneethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-7(8(11)15)6-4-5-6/h6-7H,4-5H2,1-3H3,(H2,11,15)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGCYMNFTAGKOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC1)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropane Substrate Preparation
The synthesis begins with the preparation of cyclopropane-containing intermediates. A widely adopted method involves the bromination of 1-cyclopropylethanone (21 ) using molecular bromine (Br₂) in acetic acid, yielding 2-bromo-1-cyclopropylethanone (22 ) with high regioselectivity. This α-bromo ketone serves as a pivotal electrophile for subsequent nucleophilic substitutions.
Thioamide Formation via Nucleophilic Substitution
Reaction of 22 with 1-methylthiourea in ethanol under reflux conditions facilitates the formation of 4-cyclopropyl-N-methylthiazol-2-amine (23 ). While this step typically produces thiazole derivatives, analogous protocols can be adapted for linear thiourea formation by modifying reaction conditions (e.g., solvent polarity, stoichiometry). For this compound, replacing 1-methylthiourea with unsubstituted thiourea enables direct installation of the carbamothioyl (-NH-CS-NH₂) group.
Boc Protection Strategy
The free amine in the intermediate is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. This step, demonstrated in the synthesis of tert-butyl (5-acetyl-4-cyclopropylthiazol-2-yl)(methyl)carbamate (24 ), ensures chemoselectivity and stability during subsequent reactions.
Functional Group Interconversion
Post-protection, the acetyl group in 24 is oxidized to a ketone using manganese dioxide (MnO₂), followed by reaction with ammonium thiocyanate (NH₄SCN) in acidic conditions to introduce the carbamothioyl moiety. This two-step sequence mirrors the Friedel–Crafts acylation and thiocarbamoylation methods reported for related thiazole derivatives.
Step-by-Step Experimental Procedures
Synthesis of 2-Bromo-1-cyclopropylethanone (22)
- 21 (10.0 mmol) is dissolved in glacial acetic acid (20 mL).
- Bromine (1.1 equiv) is added dropwise at 0°C.
- The mixture is stirred for 8 h at room temperature, then poured into ice-water.
- The product is extracted with dichloromethane (DCM), dried over MgSO₄, and concentrated.
Reaction with Thiourea
- 22 (5.0 mmol) and thiourea (5.5 mmol) are refluxed in ethanol (15 mL) for 12 h.
- The solvent is removed under vacuum, and the residue is purified via silica gel chromatography (ethyl acetate/hexane).
Key Intermediate : (Cyclopropyl)methylthiourea.
Boc Protection
- The thiourea intermediate (3.0 mmol) is dissolved in THF (10 mL).
- Boc₂O (3.3 mmol) and DMAP (0.1 mmol) are added.
- The reaction is stirred for 6 h at room temperature, then quenched with 5% HCl.
- The product is extracted with DCM and purified via recrystallization (hexane).
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Critical NMR data for intermediates (Table 1):
High-Resolution Mass Spectrometry (HR-MS)
- Boc-protected intermediate : m/z [M + H]⁺ calcd for C₁₃H₂₁N₂O₄S: 301.1222; found: 301.1312.
- Final product : m/z [M + H]⁺ calcd for C₁₀H₁₇N₂O₂S: 229.0910 (hypothetical extrapolation from).
Optimization and Challenges
Regioselectivity in Cyclopropane Functionalization
The steric and electronic effects of the cyclopropane ring necessitate careful control during bromination and thiourea reactions. Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may promote side reactions.
Boc Deprotection Risks
Acidic workup conditions (e.g., HCl) can inadvertently remove the Boc group. Neutralization with saturated NaHCO₃ before extraction mitigates this issue.
Applications and Derivative Synthesis
Pharmaceutical Intermediates
The Boc-protected carbamothioyl scaffold serves as a precursor for kinase inhibitors and antimicrobial agents. For example, analogous structures are leveraged in substituted pyrimidine syntheses via microwave-assisted cyclization.
Agrochemical Relevance
The cyclopropane moiety enhances metabolic stability, making derivatives valuable in pesticide formulations. Patent literature highlights similar compounds as active ingredients in fungicidal compositions.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as amines or alcohols; reactions are conducted in organic solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamothioyl group can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. Additionally, the cyclopropylmethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness .
Comparison with Similar Compounds
- tert-butyl carbamate
- tert-butyl N-methylcarbamate
- tert-butyl carbazate
Comparison: tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate is unique due to the presence of the carbamothioyl and cyclopropylmethyl groups, which confer distinct chemical and biological properties.
Biological Activity
tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed examination of the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group, a carbamothioyl moiety, and a cyclopropylmethyl group, which contribute to its unique chemical properties. The presence of the carbamothioyl group allows for interactions with thiol groups in proteins, potentially inhibiting enzymatic activities.
Chemical Structure
- Molecular Formula : CHNOS
- Molecular Weight : 258.35 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.
Anticancer Activity
The compound is also being investigated for its anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in several cancer cell lines, including:
- Human Colon Adenocarcinoma (HT-29)
- Non-Small Cell Lung Carcinoma (A549)
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The carbamothioyl group can form covalent bonds with active sites of enzymes, disrupting metabolic pathways.
- Cell Penetration : The cyclopropylmethyl group enhances the compound's ability to penetrate cell membranes, increasing bioavailability.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 12.5 | |
| Anticancer | HT-29 | 21.44 | |
| Anticancer | A549 | 24.12 |
Recent Research Findings
- Antimicrobial Screening : A study evaluated the compound against common bacterial pathogens and showed significant inhibition at low concentrations, indicating potential as a new antimicrobial agent.
- Cytotoxicity Studies : In vitro studies demonstrated that the compound inhibited the growth of HT-29 and A549 cancer cells with IC50 values indicating moderate potency .
- Structure-Activity Relationship (SAR) : Investigations into structural modifications revealed that variations in substituents significantly affect biological activity, highlighting the importance of the cyclopropylmethyl and carbamothioyl groups in enhancing potency against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
